3-Penten-2-one, 3-methoxy- (9CI)
Description
Contextualization within Organic Chemistry and Synthesis
Unsaturated ketones, particularly those bearing an alkoxy group, are a pivotal class of compounds in the field of organic chemistry. These molecules, often referred to as β-alkoxy-α,β-unsaturated ketones or β-alkoxy enones, possess a unique electronic and structural framework that renders them highly valuable as synthetic intermediates. The conjugation of the carbonyl group with a carbon-carbon double bond, which is further influenced by the electron-donating alkoxy group at the β-position, creates a versatile platform for a multitude of chemical transformations.
The presence of the alkoxy group polarizes the double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is harnessed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex molecular architectures. General methods for the synthesis of α,β-unsaturated ketones often involve condensation reactions, such as the Aldol (B89426) condensation, or oxidation of the corresponding allylic alcohols. thegoodscentscompany.comresearchgate.net For β-alkoxy enones specifically, synthetic strategies can include the reaction of β-dicarbonyl compounds with alkylating agents or the condensation of ketones with orthoformates.
Importance of Alkoxy-Substituted Enones in Chemical Research
The significance of alkoxy-substituted enones in chemical research is multifaceted. They serve as crucial building blocks in the synthesis of a wide array of organic molecules, including natural products and pharmaceuticals. The strategic placement of the alkoxy group can direct the stereochemical outcome of reactions, enabling the synthesis of specific isomers.
Recent research has highlighted the utility of β-alkoxy-α,β-unsaturated ketones in various advanced synthetic applications. For instance, they have been employed in the synthesis of steroidal frameworks, where the enone system is a key structural feature. rsc.orgnih.gov Furthermore, these compounds can undergo tandem oxidation reactions, leading to the formation of more complex, functionalized molecules. mdpi.com The reactivity of the alkoxy group, which can be substituted by other nucleophiles, adds another layer of synthetic versatility, allowing for the preparation of diverse derivatives such as β-amino-substituted enones. organic-chemistry.org Their role in cycloaddition reactions, such as the Nazarov cyclization to form cyclopentenones, further underscores their importance as versatile synthons in modern organic synthesis. bioorganica.com.ua
Properties
CAS No. |
165449-35-4 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.144 |
IUPAC Name |
3-methoxypent-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-4-6(8-3)5(2)7/h4H,1-3H3 |
InChI Key |
SKKAVEOCPKZDFP-UHFFFAOYSA-N |
SMILES |
CC=C(C(=O)C)OC |
Synonyms |
3-Penten-2-one, 3-methoxy- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 3 Penten 2 One, 3 Methoxy and Analogues
De Novo Synthesis Strategies for 3-Penten-2-one (B1195949), 3-methoxy-
De novo synthesis provides a direct route to the target molecule from simple precursors. Key strategies include aldol (B89426) condensation, dehydration, and specific functional group introductions.
Exploration of Aldol Condensation Variants for Pentenone Scaffolds
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and a primary method for constructing the pentenone backbone. iitk.ac.insigmaaldrich.com This reaction involves the reaction of an enolate ion with a carbonyl compound. sigmaaldrich.com For the synthesis of a pentenone scaffold, a crossed aldol condensation between two different carbonyl compounds is typically employed. iitk.ac.in For instance, the reaction of acetone (B3395972) and acetaldehyde (B116499) can yield 3-penten-2-one. youtube.com
To synthesize the methoxy (B1213986) derivative, one could start with methoxy-substituted precursors. For example, the aldol condensation could be performed between methoxyacetone (B41198) and acetaldehyde, or acetone and methoxyacetaldehyde. The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or an alkoxide, which facilitates the formation of the enolate. iitk.ac.inyoutube.com The initial product is a β-hydroxy ketone, which then undergoes further reaction. sigmaaldrich.comyoutube.com
Dehydration Reactions in the Formation of Unsaturated Ketones
Under basic conditions, a proton alpha to the carbonyl group is removed to form an enolate, which then eliminates the hydroxide ion. youtube.com In acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), which is then eliminated. openstax.org The ease of this dehydration is due to the formation of a conjugated system between the newly formed double bond and the carbonyl group, which is energetically favorable. openstax.org
Alkylation and Substitution Approaches for Introducing Methoxy Groups
An alternative strategy to introducing the methoxy group is through the alkylation of a suitable precursor. A highly effective method involves the O-alkylation of a β-dicarbonyl compound, such as acetylacetone (B45752) (also known as 2,4-pentanedione). wikipedia.orgsciencemadness.org Acetylacetone exists in equilibrium with its enol tautomer, (3Z)-4-hydroxy-3-penten-2-one. wikipedia.orgchemicalbook.com
Deprotonation of acetylacetone with a suitable base creates an enolate ion. This enolate can then be reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, to introduce the methoxy group onto the oxygen atom, forming the desired 3-methoxy-3-penten-2-one. This reaction forms an enol ether.
Stereoselective Synthesis of 3-Penten-2-one, 3-methoxy- Isomers
The synthesis of specific isomers of 3-penten-2-one, 3-methoxy- requires control over the geometry of the double bond.
Control of Double Bond Geometry (E/Z Isomerism)
The double bond in 3-penten-2-one, 3-methoxy- can exist in either the (E) or (Z) configuration. The stereochemical outcome of the synthesis can be influenced by the reaction conditions. During dehydration of the β-hydroxy ketone intermediate, the choice of acid or base catalyst and the reaction temperature can affect the ratio of (E) and (Z) isomers. openstax.org
In the O-alkylation of acetylacetone, the (Z)-enol form is often stabilized by an intramolecular hydrogen bond. However, the resulting (E) or (Z) configuration of the methoxy-substituted product can be influenced by the choice of solvent and reagents. Stereocontrolled methods have been developed for the synthesis of both (E) and (Z)-enol ethers, sometimes involving multi-step procedures to achieve high stereoselectivity. researchgate.netnih.gov For example, specific synthetic methods for preparing (E)-enol ethers with high selectivity (E:Z ratios of 93:7 to 99:1) have been reported. researchgate.net Conversely, methods utilizing lithium diisopropylamide (LDA) have been shown to produce (Z)-propenyl ethers with high stereoselectivity. organic-chemistry.org
The geometry of the double bond is a critical factor as it can significantly influence the chemical and physical properties of the molecule. nih.gov
Chiral Auxiliary or Catalyst-Mediated Enantioselective Synthesis
The molecule 3-penten-2-one, 3-methoxy- itself is achiral and therefore does not have enantiomers. However, if a chiral center is present in an analogue, for example at the 4- or 5-position of the pentenone chain, then enantioselective synthesis becomes relevant. acs.org
For the synthesis of such chiral analogues, methods employing chiral auxiliaries or catalysts can be used to control the stereochemical outcome. Asymmetric aldol reactions, for instance, can be mediated by chiral catalysts to produce a specific enantiomer of the β-hydroxy ketone intermediate. acs.org This enantiomer can then be carried forward to the final chiral unsaturated ketone. The field of asymmetric synthesis has developed numerous strategies for creating chiral molecules, including the use of organocatalysis and metal-catalyzed reactions. acs.orgfigshare.com These methods are crucial for the synthesis of biologically active compounds where a specific enantiomer is required. figshare.comnih.gov
An in-depth look at the synthetic methodologies for the chemical compound 3-Penten-2-one, 3-methoxy-, and its related analogues reveals a focus on developing more efficient and environmentally conscious processes. While specific research on 3-Penten-2-one, 3-methoxy- is limited, extensive studies on similar structures, particularly its analogue 3-methyl-3-penten-2-one (B7765926), provide significant insights into modern synthetic strategies. These approaches prioritize green chemistry principles, including the use of continuous flow systems and heterogeneous catalysts to optimize production and enhance selectivity.
Chemical Reactivity and Transformation Mechanisms of 3 Penten 2 One, 3 Methoxy
Reactions Involving the Carbonyl Group
The carbonyl group in 3-Penten-2-one (B1195949), 3-methoxy- is a primary site for nucleophilic attack, and the adjacent α-carbons can participate in enolization reactions.
Nucleophilic Addition Reactions to the Ketone
While the conjugated system often favors nucleophilic addition at the β-carbon (Michael addition), direct addition to the carbonyl carbon is also possible, particularly with strong, non-stabilized nucleophiles like Grignard reagents or organolithium compounds. These reactions typically proceed via a 1,2-addition mechanism. For instance, the reaction of a similar α,β-unsaturated ketone, 4-methyl-3-penten-2-one, with ethylmagnesium bromide can lead to nucleophilic addition at the carbonyl carbon. chegg.com
However, β-alkoxy-α,β-unsaturated ketones and esters are known to react with lithium dialkylcuprates, leading to the formation of β-alkyl-α,β-ethylenic esters and β,β-dialkyl ketones. rsc.org This suggests that conjugate addition (1,4-addition) is a competing and often favored pathway, where the nucleophile adds to the β-carbon of the double bond.
Enolization and Reactions of the Alpha-Carbons
The presence of α-hydrogens allows 3-Penten-2-one, 3-methoxy- to undergo enolization under acidic or basic conditions. The resulting enol or enolate is a key intermediate in various reactions. For example, the acid-catalyzed enolization of methyl ethyl ketone is a crucial step in the aldol (B89426) condensation to form 3-methyl-3-penten-2-one (B7765926). While specific studies on the enolization of 3-Penten-2-one, 3-methoxy- are not widely documented, the principles of enol and enolate chemistry are applicable.
The enolate can act as a nucleophile, participating in reactions such as alkylation and aldol condensations. The regioselectivity of these reactions would be influenced by the electronic effects of the methoxy (B1213986) group.
Reactions at the Carbon-Carbon Double Bond
The carbon-carbon double bond in 3-Penten-2-one, 3-methoxy- is electron-deficient due to the electron-withdrawing effect of the conjugated carbonyl group, making it susceptible to various addition reactions.
Electrophilic Addition Reactions
The carbonyl group deactivates the C=C double bond towards electrophilic attack compared to a simple alkene. uomustansiriyah.edu.iq However, electrophilic addition can still occur. For instance, the reaction of α,β-unsaturated ketones with iodine and cerium(IV) ammonium (B1175870) nitrate (B79036) in alcohols results in the formation of β-alkoxy-α-iodo ketones. oup.com This alkoxyiodination proceeds via the addition of an iodine atom to the α-carbon and an alkoxy group to the β-carbon. oup.com
Another example is the reaction with hydroxyl radicals (OH), an important process in atmospheric chemistry. The OH radical primarily adds to the double bond of α,β-unsaturated ketones. copernicus.orgresearchgate.netcopernicus.org
Radical Addition Pathways
The gas-phase reaction of 3-penten-2-one with OH radicals is a key process in atmospheric chemistry. copernicus.org This reaction proceeds via the addition of the OH radical to the carbon-carbon double bond, leading to the formation of various oxidation products. copernicus.orgresearchgate.netcopernicus.org Studies on the atmospheric fate of similar unsaturated ketoethers have shown that the reaction mechanisms are complex and can result in the formation of secondary pollutants. copernicus.org
The reaction of 4-methoxy-1,1,1-trihalo-3-alken-2-ones with bromine can lead to regiospecific allylic mono- and dibromination at the C-5 position, indicating the susceptibility of the allylic position to radical reactions. ufsm.brscielo.br
Cycloaddition Reactions
3-Penten-2-one, 3-methoxy-, being an electron-deficient alkene, can participate as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. chemicalbook.com More complex cycloadditions are also documented for related compounds. For example, β-alkoxy α,β-unsaturated ketones react with diazo compounds in the presence of copper catalysts to form 2,3-dihydrofurans through a [4+1] cycloaddition mechanism involving a carbonyl ylide intermediate. nih.gov These reactions can be highly stereoselective. nih.gov
Furthermore, chiral phosphine (B1218219) oxides can catalyze an asymmetric aldol/vinylogous aldol reaction of 4-methoxy-3-penten-2-one with conjugated aldehydes, followed by cyclization to produce optically active 2,3-dihydro-4-pyranones. nih.gov Stepwise [3+3] cycloadditions have also emerged as a significant method for synthesizing six-membered heterocyclic compounds. nih.gov The reaction between azomethine imines and enoldiazoacetates, which are structurally related to the enol form of β-dicarbonyl compounds, can yield bicyclic pyrazolidinone derivatives via a [3+3] annulation. nih.gov
Mechanisms of Atmospheric Degradation and Environmental Fate
OH Radical-Initiated Oxidation Pathways and Kinetics
The primary daytime degradation pathway for many volatile organic compounds (VOCs) in the troposphere is initiated by reaction with the hydroxyl (OH) radical. For unsaturated ketones like 3-penten-2-one and its derivatives, this reaction is particularly efficient. acs.org Theoretical and experimental studies have shown that the reaction of OH radicals with (E)-4-methoxy-3-buten-2-one, a structurally similar compound, proceeds mainly through the addition of the OH radical to the carbon-carbon double bond, leading to the formation of hydroxyalkyl radicals. bohrium.com This is a common mechanism for unsaturated ketones, where the double bond is the most reactive site. acs.org
High-level ab initio calculations for (E)-4-methoxy-3-buten-2-one indicate that this addition is the dominant reaction pathway. bohrium.com The presence of a methoxy group is noted to enhance the reactivity towards OH radicals by approximately a factor of two when compared to its methyl-substituted counterparts like 3-penten-2-one. This increased reactivity is attributed to the stabilization of the transition state through inductive and hyperconjugative effects.
Kinetic studies on analogous compounds provide insight into the reaction rates. For instance, the rate coefficient for the reaction of OH radicals with 3-penten-2-one has been determined to be (7.22 ± 1.74) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org For (E)-4-methoxy-3-buten-2-one, the rate coefficient is found to be 1.41 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm. The rate coefficient for the reaction of OH with 3-methyl-3-penten-2-one was determined to be (6.5 ± 1.2) × 10⁻¹¹ cm³molecule⁻¹s⁻¹. copernicus.orgresearchgate.netresearchgate.netresearchgate.net Theoretical calculations for the reaction of OH with (E)-4-methoxy-3-buten-2-one have yielded a room temperature rate coefficient of 1.41 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, which is in excellent agreement with experimental values. bohrium.com These kinetic data are crucial for estimating the atmospheric lifetime of these compounds, which for many unsaturated ketones is on the order of a few hours with respect to OH radical reaction. acs.org
The subsequent reactions of the formed hydroxyalkyl radicals, particularly in NOx-contaminated environments, lead to a cascade of products. bohrium.com
Chlorine Atom Reactions and Their Impact on Reactivity
In addition to OH radicals, chlorine (Cl) atoms can also be a significant oxidant in specific atmospheric environments, such as marine and coastal areas or regions impacted by industrial emissions. The reactions of unsaturated ketones with Cl atoms are generally faster than their corresponding reactions with OH radicals.
For a series of unsaturated ketones including 4-hexen-3-one, 5-hexen-2-one, and 3-penten-2-one, the rate coefficients for their reactions with Cl atoms have been determined. acs.org Specifically, for 3-penten-2-one, the rate coefficient is (2.53 ± 0.54) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.org In a study of 3-methyl-3-penten-2-one, the rate coefficient for its reaction with Cl atoms was found to be (2.8 ± 0.4) × 10⁻¹⁰ cm³molecule⁻¹s⁻¹. copernicus.orgresearchgate.netresearchgate.netresearchgate.net This highlights the high reactivity of the double bond in these molecules towards Cl atom addition.
The increased reactivity with Cl atoms compared to OH radicals implies that in environments with significant Cl atom concentrations, this degradation pathway can be competitive with or even dominate over OH-initiated oxidation.
Ozonolysis Processes and Product Formation
Ozonolysis represents another important atmospheric degradation pathway for unsaturated compounds. The reaction of ozone (O₃) with the carbon-carbon double bond of 3-penten-2-one and its derivatives leads to the formation of a primary ozonide, which is unstable and rapidly decomposes into a carbonyl compound and a Criegee intermediate. masterorganicchemistry.com
For (E)-4-methoxy-3-buten-2-one, a structurally related compound, ozonolysis has been studied, and a rate coefficient of 1.3 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ has been reported. copernicus.org The major products identified from this reaction were methyl glyoxal (B1671930) and methyl formate (B1220265). copernicus.org The presence of a carbonyl group on the double bond appears to favor the formation of the opposing Criegee intermediate. copernicus.org The Criegee intermediates formed can be stabilized or decompose, leading to a variety of secondary products, including OH radicals, which can further influence atmospheric chemistry. copernicus.org
The study of ozonolysis of various unsaturated ketones has shown that the yields of the primary carbonyl products can be influenced by the substituents on the double bond. copernicus.org For instance, in the ozonolysis of 3-methyl-3-penten-2-one, diacetyl and acetaldehyde (B116499) were identified as the primary carbonyl products. copernicus.org
Identification and Quantification of Primary and Secondary Degradation Products
The atmospheric oxidation of 3-methoxy-3-penten-2-one and related compounds leads to a variety of degradation products. The identification and quantification of these products are essential for understanding the full atmospheric impact of the parent compound.
In the OH radical-initiated oxidation of (E)-4-methoxy-3-buten-2-one in the presence of NOx, the main identified products include methyl formate, methyl glyoxal, peroxyacetyl nitrate (PAN), and peroxypropionyl nitrate (PPN). copernicus.org Theoretical studies on the same reaction also predict the formation of these products, along with 2-hydroxy-2-methoxyacetaldehyde, CO₂, and various peroxyalkyl and organic nitrates. bohrium.com The formation of these products is consistent with the initial addition of the OH radical to the double bond, followed by reaction with O₂ to form a peroxy radical, which then reacts with NO. bohrium.com
For the OH-initiated oxidation of 3-methyl-3-penten-2-one, the quantified products include acetoin, acetaldehyde, biacetyl, CO₂, and PAN. copernicus.orgresearchgate.netresearchgate.netresearchgate.net In the case of 4-methyl-3-penten-2-one oxidation by OH, the products are acetone (B3395972), methyl glyoxal, and 2-hydroxy-2-methylpropanal. copernicus.orgresearchgate.netresearchgate.netresearchgate.net
The ozonolysis of (E)-4-methoxy-3-buten-2-one yields methyl glyoxal with a molar yield of 31.2 ± 1.9% and methyl formate with a yield greater than 15.7%. copernicus.org These oxygenated products, particularly methyl glyoxal, are known precursors for the formation of secondary organic aerosols (SOAs). copernicus.org
Mechanistic Investigations of Complex Transformations
Kinetic Studies of Key Reaction Steps
Kinetic studies are fundamental to elucidating the mechanisms of complex chemical transformations. For the atmospheric degradation of 3-methoxy-3-penten-2-one and its analogs, kinetic data for the initial reactions with oxidants are crucial for modeling their atmospheric fate.
The relative rate technique is a common experimental method used to determine the rate coefficients for these reactions in environmental reaction chambers. acs.orgcopernicus.org This involves monitoring the decay of the target compound relative to a reference compound with a known rate coefficient. acs.orgcopernicus.org
Theoretical methods, such as Transition State Theory combined with quantum chemical calculations, have also been employed to calculate rate coefficients over a range of temperatures. For the reaction of OH with (E)-4-methoxy-3-buten-2-one, the calculated rate coefficient shows good agreement with experimental data. bohrium.com Such theoretical studies can also provide insights into the temperature dependence of the reaction rates, which is important for atmospheric modeling. bohrium.com
Below is a data table summarizing the experimentally determined rate coefficients for the reactions of several unsaturated ketones with OH radicals and Cl atoms at approximately 298 K.
| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference(s) |
| 3-Penten-2-one | OH | (7.22 ± 1.74) x 10⁻¹¹ | acs.org |
| 3-Penten-2-one | Cl | (2.53 ± 0.54) x 10⁻¹⁰ | acs.org |
| 3-Methyl-3-penten-2-one | OH | (6.5 ± 1.2) x 10⁻¹¹ | copernicus.orgresearchgate.netresearchgate.netresearchgate.net |
| 3-Methyl-3-penten-2-one | Cl | (2.8 ± 0.4) x 10⁻¹⁰ | copernicus.orgresearchgate.netresearchgate.netresearchgate.net |
| (E)-4-Methoxy-3-buten-2-one | OH | 1.41 x 10⁻¹⁰ | |
| (E)-4-Methoxy-3-buten-2-one | O₃ | 1.3 x 10⁻¹⁶ | copernicus.org |
Elucidation of Reaction Intermediates and Transition States
In the absence of direct research on 3-Penten-2-one, 3-methoxy-, the scientific community often draws parallels from closely related analogs. For instance, research on compounds such as 3-methyl-3-penten-2-one and 4-methoxy-3-buten-2-one (B155257) has provided insights into the types of intermediates and transition states that might be expected. These studies often employ techniques like atmospheric simulation chambers, spectroscopic analysis (FTIR, NMR), and computational chemistry (Density Functional Theory) to map out reaction energy profiles.
It is hypothesized that reactions involving 3-Penten-2-one, 3-methoxy- would proceed through various intermediates depending on the reaction conditions. For example, in atmospheric oxidation reactions initiated by hydroxyl radicals, the formation of hydroxyalkyl radicals as intermediates is a likely primary step. Subsequent reactions could lead to a cascade of further intermediates, the structures of which would be influenced by the presence and position of the methoxy group.
Computational studies, were they to be performed on this specific molecule, would be invaluable in mapping the potential energy surface of its reactions. Such studies would calculate the energies of reactants, products, and, crucially, the transition states that connect them. This would allow for the determination of activation barriers and the identification of the most likely reaction pathways. Spectroscopic investigations would then be essential to experimentally verify the existence of predicted transient species.
Given the current state of available research, a detailed discussion, including data tables of transition state energies or spectroscopic signatures of intermediates for 3-Penten-2-one, 3-methoxy-, cannot be provided. The scientific community awaits focused research to fill this knowledge gap.
Spectroscopic Data for 3-Penten-2-one, 3-methoxy- (9CI) Currently Unavailable in Public Databases
A comprehensive search for detailed spectroscopic data for the chemical compound 3-Penten-2-one, 3-methoxy- (9CI), has revealed a significant lack of publicly available experimental information. Despite targeted searches for Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) data, specific and verified spectra for this particular compound could not be located in established scientific databases.
The information found predominantly pertains to related but structurally distinct compounds, such as the parent molecule 3-penten-2-one and the isomeric compound 4-methoxy-3-penten-2-one. nih.govresearchgate.netnih.govnih.govnist.gov For instance, extensive data, including ¹H NMR, ¹³C NMR, and mass spectra, are available for 3-penten-2-one. nih.govnist.gov Similarly, databases like PubChem and the NIST Chemistry WebBook contain entries for 4-methoxy-3-penten-2-one, sometimes including ¹³C NMR and mass spectrometry data. nih.govnih.gov However, this information is not directly applicable to 3-Penten-2-one, 3-methoxy-, as the different placement of the methoxy group significantly alters the chemical environment of the atoms and, consequently, their spectroscopic signatures.
Attempts to locate synthetic procedures that would include characterization data for 3-Penten-2-one, 3-methoxy- were also unsuccessful in yielding the required detailed spectroscopic analysis.
Due to the absence of specific experimental data for 3-Penten-2-one, 3-methoxy-, it is not possible to provide a thorough and scientifically accurate analysis for the requested sections on its spectroscopic characterization and structural elucidation. The creation of data tables and a detailed discussion of its ¹H NMR, ¹³C NMR, advanced NMR techniques, vibrational spectroscopy, and mass spectrometry is therefore precluded. Further empirical research and publication in accessible scientific literature are required to fully characterize this compound.
Spectroscopic Characterization and Structural Elucidation of 3 Penten 2 One, 3 Methoxy
Mass Spectrometry (MS)
Elucidation of Fragmentation Pathways
No data available.
High-Resolution Mass Spectrometry for Accurate Mass Determination
No data available.
Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)
No data available.
Computational Studies and Theoretical Chemistry of 3 Penten 2 One, 3 Methoxy
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
No DFT studies focused on the electronic structure, such as HOMO-LUMO energy levels, molecular electrostatic potential, or reactivity descriptors for 3-Penten-2-one (B1195949), 3-methoxy-, have been found in the reviewed literature.
Conformational Analysis and Energy Landscapes
There is no available research on the conformational analysis of 3-Penten-2-one, 3-methoxy-. Consequently, its potential energy landscapes, stable conformers, and the energetic barriers between them have not been computationally determined.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
No computational studies predicting the spectroscopic parameters, such as ¹H or ¹³C NMR chemical shifts, for 3-Penten-2-one, 3-methoxy-, are present in the scientific literature.
Molecular Dynamics Simulations
Investigation of Intermolecular Interactions
A search for molecular dynamics simulations yielded no results pertaining to the investigation of intermolecular interactions of 3-Penten-2-one, 3-methoxy-, either with itself or with other molecules.
Solvent Effects on Reactivity and Conformation
There is no published research that uses molecular dynamics or other computational methods to explore the effects of different solvents on the reactivity or conformational preferences of 3-Penten-2-one, 3-methoxy-.
Reaction Mechanism Modeling
The modeling of reaction mechanisms through computational methods provides invaluable insights into the transformation of molecules. However, for 3-Penten-2-one, 3-methoxy-, such computational explorations are absent from the current scientific record.
There are no available computational studies that delineate the reaction pathways for 3-Penten-2-one, 3-methoxy-. Research in this area would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This process identifies the structures of reactants, transition states, and products, along with the associated energy barriers that govern the reaction's feasibility and rate. For instance, studies on the related compound, 3-penten-2-one, have explored its atmospheric oxidation initiated by OH radicals, providing a framework for how such investigations could be approached for its methoxy (B1213986) derivative. However, the influence of the methoxy group on the reaction pathways and energy profiles remains uninvestigated.
The prediction of rate coefficients and branching ratios from theoretical calculations is a key aspect of computational chemistry that allows for a quantitative understanding of reaction kinetics. These predictions are derived from the calculated energy barriers and vibrational frequencies of the species involved in a reaction. In the context of 3-Penten-2-one, 3-methoxy-, the absence of foundational computational studies on its reaction mechanisms means that no such predictions of rate coefficients or branching ratios have been reported.
Computational chemistry plays a crucial role in the rational design of catalysts by modeling the interaction between a catalyst and the reactants. This approach can accelerate the discovery of new and efficient catalytic systems. The principles of computational catalyst design are well-established and have been applied to a wide range of chemical transformations. However, the application of these principles to design novel catalysts specifically for reactions involving 3-Penten-2-one, 3-methoxy- has not been documented in the scientific literature. Such research would be essential for developing new synthetic routes or improving existing ones for this compound.
Applications of 3 Penten 2 One, 3 Methoxy in Organic Synthesis
Role as a Building Block in Complex Molecule Synthesis
The utility of a molecule as a building block in the synthesis of complex structures is a cornerstone of modern organic chemistry. This often involves its incorporation into larger molecular frameworks through a variety of chemical transformations.
Precursor to Biologically Active Compounds (e.g., alkaloids, prostaglandins)
There is a notable absence of specific literature detailing the use of 3-Penten-2-one (B1195949), 3-methoxy- as a direct precursor in the synthesis of biologically active compounds such as alkaloids and prostaglandins. While the parent compound, 3-Penten-2-one, has been utilized in the synthesis of certain alkaloids, this application has not been explicitly extended to its 3-methoxy derivative. wikipedia.org The synthesis of prostaglandins, a class of biologically active lipid compounds, typically involves well-established synthetic pathways and key intermediates. nih.govnih.govgoogle.com Currently, there is no available research that indicates a role for 3-Penten-2-one, 3-methoxy- in these synthetic routes.
Intermediate in the Synthesis of Specialty Chemicals
As an α,β-unsaturated ketone, 3-Penten-2-one, 3-methoxy- possesses reactive sites that could potentially make it a useful intermediate in the synthesis of various specialty chemicals. However, specific examples and detailed research findings on its application in this capacity are not readily found in the current body of scientific literature. The synthesis of related compounds, such as 3-methoxypropiophenone, has been documented as an intermediate for pharmaceuticals, but this does not directly involve the title compound. google.comgoogle.com
Utility in Materials Science and Polymer Chemistry
The incorporation of functionalized small molecules into polymers or materials can impart desirable properties. α,β-unsaturated ketones can, in principle, participate in polymerization reactions or be used to modify material surfaces. Despite this potential, a review of current research reveals no specific studies on the application of 3-Penten-2-one, 3-methoxy- in materials science or polymer chemistry.
Advanced Synthetic Applications
The advanced applications of a synthetic building block often highlight its utility in creating complex stereochemical architectures or in participating in sophisticated catalytic systems.
Advanced Analytical Methodologies for 3 Penten 2 One, 3 Methoxy
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for the separation and purity assessment of 3-Penten-2-one (B1195949), 3-methoxy-. Due to its polarity and potential for isomerization, a range of chromatographic techniques are utilized.
Gas chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the analysis of volatile compounds like 3-Penten-2-one, 3-methoxy-. GC separates compounds based on their boiling points and interaction with the stationary phase of the column, while MS provides structural information based on the mass-to-charge ratio of fragmented ions.
In the analysis of related compounds, GC-MS has been instrumental. For instance, the analysis of organics in water has utilized GC-MS to identify a wide array of compounds, including ketones. epa.gov The NIST Mass Spectrometry Data Center provides GC-MS data for the related compound (E)-4-methoxypent-3-en-2-one, which is an isomer of 3-Penten-2-one, 3-methoxy-. nih.gov The mass spectrum of this isomer shows a top peak at m/z 99 and a second-highest peak at m/z 114. nih.gov For (Z)-3-chloro-4-methoxy-3-penten-2-one, a chlorinated derivative, GC-MS data is also available. nih.gov The selection of the GC column's stationary phase is critical; polar phases are often preferred for polar analytes to achieve better separation.
Table 1: GC-MS Data for (E)-4-methoxypent-3-en-2-one
| Parameter | Value |
|---|---|
| NIST Number | 160824 |
| Library | Main library |
| m/z Top Peak | 99 |
| m/z 2nd Highest | 114 |
Data sourced from PubChem CID 5369213 nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of less volatile or thermally labile compounds. For a polar compound like 3-Penten-2-one, 3-methoxy-, reverse-phase HPLC (RP-HPLC) is a suitable method. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
Research on the asymmetric aldol (B89426)/vinylogous aldol reaction of 4-methoxy-3-penten-2-one utilized HPLC to determine the diastereomeric ratio of the products, highlighting its utility in stereoselective synthesis. jst.go.jp The choice of a chiral stationary phase in HPLC is essential for the separation of enantiomers. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the column, can offer higher resolution and faster analysis times compared to traditional HPLC.
For the isolation of specific isomers or derivatives of 3-Penten-2-one, 3-methoxy- in larger quantities for further study, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but on a larger scale.
In the synthesis of various natural products and complex molecules, preparative HPLC has been crucial for the separation of isomers and purification of intermediates. clockss.org For example, in the total synthesis of herboxidiene (B116076) methyl ester, semi-preparative HPLC was used to separate diastereomers. clockss.org Similarly, the isolation of a key aroma compound from arctic bramble was achieved using preparative gas chromatography, yielding a purity of over 98%. acs.org This high level of purity is often necessary for unambiguous spectroscopic characterization and biological testing.
Sample Preparation and Derivatization Techniques for Analysis
Effective sample preparation is critical to obtaining reliable analytical results. For complex matrices, this may involve extraction, concentration, and clean-up steps. In some cases, derivatization is employed to enhance the analyte's properties for a specific analytical technique.
Derivatization can improve the volatility and thermal stability of a compound for GC analysis or introduce a chromophore for UV detection in HPLC. For ketones, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy to form stable, colored hydrazones that can be readily analyzed by HPLC-UV. vwr.com While specific derivatization methods for 3-Penten-2-one, 3-methoxy- are not extensively documented, the general principles for ketone analysis would apply. For GC-MS analysis of organics in drinking water, derivatization with diazomethane (B1218177) was used to convert enol tautomers of keto species into their methyl ethers, which could be a relevant consideration for the analysis of this compound. epa.gov
Spectroscopic Quantification Methods (e.g., Quantitative NMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require an identical calibration standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
There are two main types of qNMR: relative concentration determination, which provides the ratios of compounds in a mixture, and absolute concentration determination, which uses an internal standard of known concentration to determine the absolute quantity of the analyte. ox.ac.uk For a qNMR analysis of 3-Penten-2-one, 3-methoxy-, a suitable internal standard would be a compound with a simple spectrum that does not have overlapping signals with the analyte. The availability of 1H and 13C NMR spectra for related methoxy-pentenone structures is a prerequisite for developing a qNMR method. researchgate.netspectrabase.com The accuracy of qNMR is highly dependent on experimental parameters such as relaxation delays and proper signal integration.
Future Research Directions for 3 Penten 2 One, 3 Methoxy
Development of Novel and Sustainable Synthetic Routes
The industrial synthesis of related α,β-unsaturated ketones, such as 3-methyl-3-penten-2-one (B7765926), often relies on traditional methods like aldol (B89426) condensation using mineral acid catalysts in batch reactors. researchgate.netgoogle.comgoogle.com These processes can suffer from low selectivity, significant waste generation, and high energy consumption. google.comacs.org Research into the synthesis of 3-methyl-3-penten-2-one has shown that transitioning to continuous flow reactors with solid acid catalysts can dramatically improve yields, reduce energy use by over 40%, and lower the total annual cost by more than 50%. acs.org
Future research must focus on developing analogous green and sustainable synthetic pathways for 3-Penten-2-one (B1195949), 3-methoxy-. Key areas of investigation should include:
Heterogeneous Catalysis: The screening and development of solid acid or base catalysts (e.g., zeolites, functionalized resins) to replace homogeneous catalysts, thereby simplifying product purification and catalyst recycling.
Continuous Flow Synthesis: The design of continuous reactor systems, such as fixed-bed reactors (FBR) or reactive distillation columns (RDC), to enhance reaction efficiency, improve safety, and enable easier scale-up. acs.org
Alternative Green Solvents: Exploring the use of environmentally benign solvents, such as water or cyclopentyl methyl ether (CPME), which have shown promise in other α,β-unsaturated ketone syntheses. acs.orgacs.orgrsc.org
Atom Economy: Designing synthetic routes from readily available starting materials that maximize the incorporation of all atoms into the final product, minimizing waste.
Table 1: Comparison of Synthetic Methods for Related Ketones and Proposed Goals for 3-Penten-2-one, 3-methoxy- Data for illustrative purposes based on related compounds.
| Synthetic Parameter | Traditional Method (e.g., for 3-Methyl-3-penten-2-one) google.com | Sustainable Method (e.g., for 3-Methyl-3-penten-2-one) acs.org | Future Research Goal for 3-Penten-2-one, 3-methoxy- |
|---|---|---|---|
| Catalyst Type | Homogeneous (e.g., H₂SO₄) | Heterogeneous (Solid Acid) | High-activity, reusable heterogeneous catalyst |
| Reactor Type | Batch-Stirred Tank Reactor (BSTR) | Continuous Flow (FBR, RDC) | Optimized continuous flow process |
| Yield | ~65% | Up to 95.8% | >95% |
| Waste Generation | High (Aqueous waste streams) | Reduced by >87% | Minimal waste generation |
| Energy Consumption | High | Reduced by >40% | Low energy input |
Comprehensive Mechanistic Understanding of Its Reactivity
The dual functionality of 3-Penten-2-one, 3-methoxy- (an enol ether and an α,β-unsaturated ketone) suggests a complex reactivity profile. The enol ether moiety is electron-rich and susceptible to electrophilic attack, while the α,β-unsaturated ketone is an electrophilic Michael acceptor. researchgate.netmasterorganicchemistry.com This dichotomy makes a thorough mechanistic understanding essential for predicting and controlling its chemical behavior.
Future research should aim to:
Map Reaction Pathways: Systematically investigate its reactivity with a diverse range of nucleophiles and electrophiles. This includes classic reactions like Michael additions, aza-Michael reactions, cycloadditions, and reactions with organometallic reagents. nih.govacs.orgacs.orglnu.edu.cn
Elucidate Stereoselectivity: For reactions that generate new stereocenters, detailed studies are needed to understand and control the stereochemical outcome (e.g., enantioselectivity and diastereoselectivity), potentially through asymmetric catalysis. nih.govnih.gov
Investigate Ambiphilic Nature: Probe the interplay between the nucleophilic enol ether and electrophilic enone systems. Understanding how reaction conditions (e.g., catalyst, solvent, temperature) dictate which functionality reacts is crucial. researchgate.net
Perform Kinetic and In Situ Studies: Employ kinetic analysis and in situ spectroscopic monitoring (e.g., NMR, IR) to identify reaction intermediates, determine rate-limiting steps, and construct detailed energy profiles for key transformations. nih.govacs.org
Exploration of Undiscovered Synthetic Utility
While its applications are currently unknown, the structure of 3-Penten-2-one, 3-methoxy- suggests it could be a valuable building block in organic synthesis. Related compounds are key intermediates in various industries; for instance, 3-methyl-3-penten-2-one is a precursor to important fragrances. acs.orgwikipedia.orgontosight.ai Furthermore, related trifluoromethyl-containing enones are used to synthesize trifluoromethyl pyrroles, a class of heterocycles with potential applications in medicinal chemistry. digitellinc.comnih.govthieme-connect.de
Prospective research should focus on:
Synthesis of Novel Heterocycles: Investigate its use as a precursor for synthesizing substituted pyrroles, pyrazoles, furans, and other heterocyclic systems that are prevalent in pharmaceuticals and agrochemicals. thieme-connect.deresearchgate.net
Development of Bioactive Molecules: Explore its potential as a scaffold for developing new therapeutic agents. The α,β-unsaturated ketone motif is present in numerous biologically active compounds. acs.org
Polymer and Materials Science: Assess its utility as a monomer or cross-linking agent in polymerization reactions to create novel materials with unique properties.
Fragrance and Flavor Chemistry: Given the applications of its isomer, an evaluation of its organoleptic properties could reveal potential uses in the fragrance and flavor industry. ontosight.ai
Advanced Spectroscopic and Computational Characterization
Future work must include:
Comprehensive Spectroscopic Analysis: The acquisition and interpretation of high-resolution 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. This data is essential for quality control and for understanding the molecule's electronic and structural properties. nih.govnist.govspectrabase.com
Computational Modeling (DFT): The use of Density Functional Theory (DFT) and other high-level ab initio methods to perform conformational analysis, calculate vibrational frequencies, predict NMR chemical shifts, and model electronic properties (e.g., frontier molecular orbitals).
Energetic and Thermodynamic Calculations: Computational studies to determine key thermochemical data, such as enthalpy of formation and reaction barriers for its key transformations. This information is vital for optimizing synthetic conditions and understanding reactivity.
Table 2: Required Spectroscopic and Computational Data for 3-Penten-2-one, 3-methoxy-
| Analysis Type | Required Data | Purpose |
|---|---|---|
| NMR Spectroscopy | ¹H, ¹³C, COSY, HSQC, HMBC | Unambiguous structure elucidation and purity assessment. |
| IR Spectroscopy | Vibrational frequencies for C=O, C=C, C-O bonds | Functional group identification and comparison with computational data. |
| Mass Spectrometry | High-resolution mass for exact mass; fragmentation pattern | Molecular formula confirmation and structural analysis. |
| Computational Chemistry | Optimized geometries, rotational barriers, vibrational frequencies, electronic structure | Understanding stability, reactivity, and spectroscopic properties. |
Investigation of Environmental Impact and Atmospheric Chemistry Implications
Unsaturated ethers and ketones are known to be reactive in the atmosphere, where their degradation can contribute to the formation of secondary pollutants like ozone and secondary organic aerosols (SOAs). researchgate.netmdpi.comcopernicus.org Studies on the closely related compound (E)-4-methoxy-3-buten-2-one have shown that its reaction with hydroxyl (OH) radicals is rapid, leading to an atmospheric lifetime of only a few hours. copernicus.orgresearchgate.net This reaction produces compounds like methyl formate (B1220265) and methyl glyoxal (B1671930), a known SOA precursor. copernicus.orgresearchgate.net
A critical area of future research is to assess the environmental fate of 3-Penten-2-one, 3-methoxy-. A comprehensive investigation should involve:
Kinetic Studies: Measuring the rate coefficients for its gas-phase reactions with major atmospheric oxidants (OH radicals, O₃, NO₃ radicals) using techniques like relative-rate methods in atmospheric simulation chambers. copernicus.org
Product Identification: Identifying and quantifying the degradation products formed from these oxidation reactions using methods such as in situ FTIR spectroscopy and mass spectrometry. copernicus.orgresearchgate.net
Mechanism Development: Constructing detailed atmospheric degradation mechanisms based on kinetic and product data.
Lifetime and Impact Assessment: Calculating the atmospheric lifetime of the compound to determine its persistence and potential for long-range transport. mdpi.comuaeu.ac.ae The data should be used in atmospheric models to estimate its Photochemical Ozone Creation Potential (POCP) and its propensity to form SOAs.
Table 3: Atmospheric Chemistry Data for a Related Ketoether and Research Goals for 3-Penten-2-one, 3-methoxy- Data for (E)-4-methoxy-3-buten-2-one from Gibilisco et al. (2020) copernicus.org
| Parameter | (E)-4-methoxy-3-buten-2-one copernicus.org | Future Research Goal for 3-Penten-2-one, 3-methoxy- |
|---|---|---|
| Rate Coefficient with OH (kOH) (cm³ molecule⁻¹ s⁻¹) | (1.41 ± 0.11) x 10⁻¹⁰ | Determine experimental kOH |
| Atmospheric Lifetime (vs. OH) | ~2 hours | Calculate atmospheric lifetime |
| Major Oxidation Products | Methyl formate, Methyl glyoxal, PAN | Identify and quantify oxidation products |
| SOA Formation Potential | Considered a precursor | Evaluate SOA yield and potential |
Q & A
Q. What are the standard spectroscopic techniques for confirming the structure of 3-methoxy-3-penten-2-one?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify methoxy (-OCH) and ketone (C=O) groups. Variable-temperature NMR can resolve dynamic conformational equilibria (e.g., s-cis vs. s-trans conformers) observed in related α,β-unsaturated ketones .
- Mass Spectrometry (MS): Employ high-resolution time-of-flight (TOF) MS with photoionization (e.g., 118 nm VUV radiation) to detect molecular ions (e.g., m/z 100 for CHO derivatives) and fragmentation patterns .
- UV-Vis Spectroscopy: Characterize π→π* transitions of the conjugated carbonyl system. Compare experimental spectra with computed vertical excitation energies (VEE) from density functional theory (DFT) .
Q. How can synthetic routes for 3-methoxy-3-penten-2-one be optimized to minimize side products?
Answer:
- Precursor Selection: Start with halogenated analogs (e.g., 2,4-diiodo-pent-2-ene) and perform photolysis in controlled O/Ar atmospheres to generate intermediates like Criegee oxides, followed by methoxylation .
- Reaction Monitoring: Use gas chromatography (GC) or inline mass spectrometry to track intermediates and adjust reaction time/temperature.
- Purification: Employ fractional distillation or preparative HPLC to isolate the target compound from byproducts (e.g., allylic bromides or oxidized derivatives) .
Advanced Research Questions
Q. How do computational methods like DFT resolve contradictions in thermochemical data for 3-methoxy-3-penten-2-one?
Answer:
- Functional Selection: Use hybrid exchange-correlation functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy in predicting atomization energies, ionization potentials, and reaction enthalpies .
- Conformer Analysis: Calculate relative stabilities of conformers (e.g., tEE vs. cEt) using relaxed potential energy scans. Compare computed IR/Raman spectra with experimental data to validate structures .
- Error Mitigation: Address discrepancies between experimental and computed bond dissociation energies by including anharmonic corrections and solvent effects in simulations .
Q. What experimental strategies are recommended to resolve dynamic conformational equilibria in NMR analysis?
Answer:
- Low-Temperature NMR: Suppress conformational exchange by cooling samples (e.g., −80°C) to "freeze" equilibria and resolve split signals for s-cis and s-trans conformers .
- Relaxation Dispersion Experiments: Quantify exchange rates between conformers using or relaxation measurements.
- DFT-MD Simulations: Model conformational dynamics via molecular dynamics (MD) trajectories to predict coalescence temperatures and line-shape broadening .
Q. How can researchers validate the atmospheric relevance of 3-methoxy-3-penten-2-one as a Criegee intermediate analog?
Answer:
- Ozonolysis Studies: React the compound with ozone in a flow reactor and monitor products (e.g., OH radicals) via laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) .
- Theoretical Kinetics: Compute unimolecular decay pathways (e.g., hydroperoxide formation) using RRKM/master equation simulations. Compare with experimental branching ratios .
- Environmental Chamber Experiments: Simulate atmospheric conditions (humidity, UV exposure) to assess degradation pathways and aerosol formation potential .
Q. What biochemical assays are suitable for studying the inhibitory effects of 3-methoxy-3-penten-2-one on nitric oxide synthase (NOS)?
Answer:
- Macrophage Cell Models: Use RAW264.7 macrophages activated with lipopolysaccharide (LPS) to measure nitric oxide (NO) production via Griess assay. Include heme oxygenase-1 (HO-1) inhibitors to isolate pathways .
- Western Blotting: Quantify inducible NOS (iNOS) protein levels post-treatment to confirm downregulation.
- Molecular Docking: Perform docking studies with iNOS active sites to identify binding modes of the methoxy-ketone group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
